3-Cyclohexyl-1,2-oxazole-4-carboxylic acid

Quality Control Procurement Specification Reproducibility

Generic isoxazole analogs or positional isomers (e.g., 5-cyclohexylisoxazole-3-carboxylic acid) introduce conformational uncertainty and off-target risks in SAR-driven campaigns. 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid is the exact regioisomer required for DGAT1 inhibitor and kinase-targeted library synthesis. - Confirmed C3-cyclohexyl/C4-carboxylic acid substitution enables precise amide/ester derivatization without protecting-group manipulation. - Batch-specific NMR, HPLC, and GC data eliminate structural impurity risks that plague less-characterized alternatives. - Immediate availability from controlled inventory reduces lead-time uncertainty for time-sensitive medicinal chemistry projects.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B13257786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclohexyl-1,2-oxazole-4-carboxylic acid
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NOC=C2C(=O)O
InChIInChI=1S/C10H13NO3/c12-10(13)8-6-14-11-9(8)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,12,13)
InChIKeySKKLYAFOVSKYJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclohexyl-1,2-oxazole-4-carboxylic Acid: Core Building Block


3-Cyclohexyl-1,2-oxazole-4-carboxylic acid (CAS 1367828-86-1) is a disubstituted isoxazole heterocycle featuring a cyclohexyl group at the C3 position and a carboxylic acid at the C4 position, with a molecular formula of C10H13NO3 and a molecular weight of 195.21 g/mol [1]. This compound serves as a crucial building block in medicinal chemistry and organic synthesis due to the dual reactivity provided by its isoxazole core and carboxylic acid handle, enabling a wide range of derivatizations for drug discovery programs . Its structure establishes a foundation for the exploration of structure-activity relationships (SAR) in areas such as kinase inhibition and anti-inflammatory research, differentiating it from simpler isoxazole analogs that lack this specific substitution pattern .

1
Medicinal chemistry scaffold enabling SAR exploration in kinase inhibition and anti-inflammatory research
2
Differentiated substitution (3-cyclohexyl, 4-carboxylic acid) provides unique steric and electronic profile for focused library design
3
Verifiable batch analytics support procurement decisions by reducing risk of misidentified starting material

3-Cyclohexyl-1,2-oxazole-4-carboxylic Acid: Why Analogs Fall Short


Direct substitution of 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid with generic isoxazole derivatives or positional isomers is scientifically unjustified and poses significant risks to project integrity. The specific placement of the cyclohexyl group at the 3-position and the carboxylic acid at the 4-position is not arbitrary; it dictates the molecule's unique 3D conformation and electronic distribution, which are fundamental to its interactions with biological targets [1]. Analogs like isoxazole-4-carboxylic acid lack the crucial cyclohexyl moiety, drastically reducing lipophilicity and target complementarity. Conversely, isomers such as 5-cyclohexylisoxazole-3-carboxylic acid or 3-cyclohexylisoxazole-5-carboxylic acid present a different spatial orientation of key functional groups, which can lead to complete loss of desired activity or off-target effects in SAR-driven campaigns [1]. The quantitative evidence below demonstrates that the unique steric and electronic profile conferred by this specific substitution pattern cannot be replicated by simpler or regioisomeric analogs, making it an irreplaceable component in focused library design.

Unsubstituted isoxazole analogs
Lack the 3-cyclohexyl group, significantly reducing lipophilicity and target complementarity; conformation bias cannot be replicated.
Positional isomers
Regioisomers such as 5-cyclohexylisoxazole-3-carboxylic acid present different spatial orientation of functional groups, risking loss of intended SAR activity.
Generic analogs without batch data
Absence of batch-specific NMR/HPLC/GC reports introduces identity and purity uncertainty, compromising multi-step synthesis reproducibility.

3-Cyclohexyl-1,2-oxazole-4-carboxylic Acid: Quantitative Evidence


Certified Purity with Batch Analytics

When sourced from certified suppliers, 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid is provided with a standard purity of ≥95%, and crucially, includes batch-specific analytical data such as NMR, HPLC, and GC reports . This level of documentation provides a quantifiable and verifiable quality benchmark that is often absent for generic or research-grade analogs. While many laboratory chemical suppliers may offer similar compounds with only a nominal purity claim, the availability of full analytical traceability for this specific compound ensures that research outcomes are based on a well-characterized starting material. This directly reduces the risk of experimental failure due to unknown impurities or incorrect structural identity .

Certified Purity & Batch Analytics
Class-level
≥95% purity with batch-specific NMR, HPLC, GC reports
Verifiable quality benchmark for reproducible synthesis
Request batch documentation for procurement; nominal purity claims from generic analogs lack traceability.
Quality Control Procurement Specification Reproducibility

Lipophilicity and Conformational Restriction

The 3-cyclohexyl group in 3-cyclohexyl-1,2-oxazole-4-carboxylic acid enforces a specific chair conformation that influences the overall molecular geometry, balancing rigidity and flexibility to potentially enhance binding affinity in biological systems [1]. In contrast, the baseline comparator, unsubstituted isoxazole-4-carboxylic acid, lacks this bulky aliphatic group, resulting in a planar, less conformationally restricted structure. This structural difference directly translates to different steric and hydrophobic profiles: the target compound has a calculated LogP of approximately 1.6, indicating significantly higher lipophilicity than the unsubstituted core (estimated LogP < 0), which is critical for membrane permeability and target engagement [2].

Lipophilicity & Conformational Restriction
Class-level
Calculated LogP ~1.6; cyclohexyl chair conformation enforces 3D bias
Distinct chemical space for SAR exploration; >1 LogP unit difference from unsubstituted core
In silico prediction; confirm experimentally for target-relevant contexts.
Structure-Activity Relationship Medicinal Chemistry Conformational Analysis

DGAT1 Pharmacophore Positional Specificity

Patent literature demonstrates that the 1,2-oxazole (isoxazole) core is a privileged scaffold for developing inhibitors of DGAT1 (diacylglycerol acyltransferase 1), a key target for obesity and metabolic disorders [1]. The 3-cyclohexyl substitution pattern, combined with the 4-carboxylic acid functionality present in this compound, aligns with the structural requirements of potent DGAT1 inhibitors, where a hydrophobic group at the 3-position and an acid moiety are critical for activity. This is supported by the broader class of compounds where cyclohexane carboxylic acid head group-containing isoxazole analogs are specifically evaluated as DGAT1 inhibitors, highlighting the importance of this exact functional group arrangement [2].

DGAT1 Pharmacophore Alignment
Class-level
3-cyclohexyl, 4-COOH pattern matches key SAR features of reported DGAT1 inhibitors
Supports DGAT1 pathway inhibitor research scaffold choice
Based on patent SAR analysis; verify activity in target-specific assays.
DGAT1 Inhibition Metabolic Disease Patent Analysis

3-Cyclohexyl-1,2-oxazole-4-carboxylic Acid: Applications


DGAT1 Inhibitor Development

Researchers focused on metabolic disorders such as obesity and type 2 diabetes can utilize 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid as a core building block to synthesize novel DGAT1 inhibitors. Its substitution pattern aligns with key pharmacophoric elements identified in patent literature for this target class [1].

Diversified Heterocyclic Libraries

The carboxylic acid handle at the 4-position allows for facile derivatization into amides, esters, and other functional groups. Combined with the conformationally-restricted 3-cyclohexyl group, this compound serves as an ideal starting point for generating focused libraries to probe the chemical space of isoxazole-containing bioactive molecules [2].

High-Purity Probe Synthesis

For projects requiring stringent quality control and reproducibility, procuring this compound from a supplier that provides batch-specific analytical data (NMR, HPLC, GC) ensures the synthesis of high-purity probes, minimizing the risk of off-target effects caused by structural impurities in less-characterized alternatives .

Application
Selection Property
Validation Focus
Metabolic disease pathway studies
3-cyclohexyl-4-carboxylic acid pharmacophore alignment
DGAT1 inhibitor SAR verification
Heterocyclic library synthesis
Carboxylic acid handle for amide/ester derivatization
Chemical space exploration around isoxazole core
Reproducible probe synthesis
Batch-specific analytical documentation
Impurity control and structural identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclohexyl-1,2-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.